molecular formula C18H16ClN3OS B2509158 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone CAS No. 681156-55-8

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone

Cat. No. B2509158
CAS RN: 681156-55-8
M. Wt: 357.86
InChI Key: WXDPXAUHYDCUSJ-UHFFFAOYSA-N
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Description

The compound “(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone” is a heterocyclic compound. Heterocyclic compounds are common structural units in pharmacological drugs and medicinal chemistry . Several heterocyclic compounds exhibit good biological activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . In one example, 3-chloro-1,2-benzothiazole was reacted with piperazine in tert-butyl alcohol .


Molecular Structure Analysis

The molecular structure of this compound can be characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . For instance, one of the synthesized compounds had a melting point of 154–156 °C and showed specific peaks in its 1H NMR and 13C NMR spectra .


Chemical Reactions Analysis

The compound can undergo hydrolysis, converting to corresponding phenoxy acid, and finally, this on coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished another compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various spectroscopic techniques. For instance, one of the synthesized compounds had a melting point of 154–156 °C and showed specific peaks in its 1H NMR and 13C NMR spectra .

Scientific Research Applications

Anti-Tubercular Activity

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone: has been investigated for its anti-tubercular properties. Recent synthetic developments have led to benzothiazole-based derivatives that exhibit inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) . These compounds were compared with standard reference drugs, and their potency against the bacterium was evaluated both in vitro and in vivo.

Cytotoxicity Assessment

Researchers have prepared structurally diverse benzo[d]thiazole-2-carboxamides and evaluated their potential anti-tubercular activity in vitro against the M. tuberculosis H37Rv strain. Additionally, cytotoxicity studies against RAW 264.7 cell lines were conducted .

Protein-Ligand Interaction Studies

The compound’s interaction with biological targets has been explored through molecular docking studies. Specifically, researchers investigated its binding affinity against the target protein DprE1, aiming to identify potent inhibitors with enhanced anti-tubercular activity .

Novel N-(Benzo[d]thiazol-2-yl)-2-[Phenyl(2-(piperidin-1-yl)ethylamino] Benzamides

In a separate study, novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized. These compounds may have potential applications in medicinal chemistry and drug development .

Flurbiprofen Derivative

N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a derivative of our compound, was prepared and characterized. Its properties were analyzed via various spectroscopic techniques .

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c19-14-5-3-4-13(12-14)17(23)21-8-10-22(11-9-21)18-20-15-6-1-2-7-16(15)24-18/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDPXAUHYDCUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone

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